2,3-dihydro-4H-1,4-benzoxazin-4-yl(2-fluorophenyl)methanone
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Overview
Description
2,3-Dihydro-4H-1,4-benzoxazin-4-yl(2-fluorophenyl)methanone is a synthetic organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzoxazine ring fused with a fluorophenyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-4H-1,4-benzoxazin-4-yl(2-fluorophenyl)methanone typically involves the following steps:
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Formation of the Benzoxazine Ring: : The benzoxazine ring can be synthesized by reacting 2-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. This reaction is usually carried out in a solvent like methylisobutylketone (MIBK) under reflux conditions .
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Introduction of the Fluorophenyl Group: : The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction. This involves reacting the benzoxazine intermediate with 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) in an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-4H-1,4-benzoxazin-4-yl(2-fluorophenyl)methanone can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxo derivatives.
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Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
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Substitution: : Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom under suitable conditions .
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like NH3 or RSH in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Oxo derivatives of the benzoxazine ring.
Reduction: Reduced benzoxazine derivatives.
Substitution: Substituted benzoxazine compounds with various functional groups.
Scientific Research Applications
2,3-Dihydro-4H-1,4-benzoxazin-4-yl(2-fluorophenyl)methanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-dihydro-4H-1,4-benzoxazin-4-yl(2-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid
- 2,4-Dihydroxy-7-methoxy-1,4-benzoxazinone
- Ofloxacin
Uniqueness
Compared to similar compounds, 2,3-dihydro-4H-1,4-benzoxazin-4-yl(2-fluorophenyl)methanone is unique due to the presence of the fluorophenyl group, which can enhance its lipophilicity and metabolic stability. This structural feature may also contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C15H12FNO2 |
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Molecular Weight |
257.26 g/mol |
IUPAC Name |
2,3-dihydro-1,4-benzoxazin-4-yl-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C15H12FNO2/c16-12-6-2-1-5-11(12)15(18)17-9-10-19-14-8-4-3-7-13(14)17/h1-8H,9-10H2 |
InChI Key |
UAJRSSSGNYNATI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC=C2N1C(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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